5-cyclopentyl-4H-1,2,4-triazol-3-amine nitric acid
Description
Properties
IUPAC Name |
5-cyclopentyl-1H-1,2,4-triazol-3-amine;nitric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.HNO3/c8-7-9-6(10-11-7)5-3-1-2-4-5;2-1(3)4/h5H,1-4H2,(H3,8,9,10,11);(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKJZFRBUUJYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NN2)N.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopentyl-4H-1,2,4-triazol-3-amine nitric acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with formic acid and sodium nitrite to yield the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, halogens.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole, including 5-cyclopentyl-4H-1,2,4-triazol-3-amine nitric acid, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 | 2024 |
| Escherichia coli | 64 | 2024 |
| Candida albicans | 0.0156 | 2020 |
The compound exhibited a notably low minimum inhibitory concentration (MIC) against Candida albicans, indicating potent antifungal activity compared to traditional antifungal agents such as fluconazole .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects in various models. In particular, it has shown promise in reducing pro-inflammatory cytokines in macrophage cultures.
Table 2: Anti-inflammatory Effects of this compound
| Model | Cytokine Reduced | Reduction (%) | Reference Year |
|---|---|---|---|
| LPS-stimulated macrophages | TNF-alpha | 50 | 2025 |
| LPS-stimulated macrophages | IL-6 | 50 | 2025 |
These findings suggest that the compound may be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Efficacy Study (2024)
Objective: Assess the efficacy against Gram-positive and Gram-negative bacteria.
Findings: The study revealed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL respectively. This supports the potential use of the compound in developing new antimicrobial agents targeting resistant strains .
Anticancer Activity Evaluation (2023)
Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings: The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This indicates its potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy against different cancer cell lines.
Mechanism of Action
The mechanism of action of 5-cyclopentyl-4H-1,2,4-triazol-3-amine nitric acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Triazol-3-amine Derivatives
The table below compares key structural and functional analogues:
Physicochemical and Energetic Properties
Solubility and Stability :
- Energetic Applications: Tetrazine-triazole nitramino compounds (e.g., N,N'-tetrazine-bis-triazol-3-amine dinitrate) are high-energy materials with detonation velocities >8000 m/s . The cyclopentyl-triazole nitric acid derivative may have lower sensitivity due to steric shielding of the nitrate group.
Biological Activity
5-Cyclopentyl-4H-1,2,4-triazol-3-amine nitric acid is a compound of significant interest due to its potential biological activities, particularly as an enzyme inhibitor and in the development of antifungal agents. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Formula : C7H12N4O2
- Molecular Weight : 172.20 g/mol
- Structure : Contains a triazole ring which is known for its biological significance.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:
- Enzyme Inhibition : The triazole ring can bind to the active sites of various enzymes, inhibiting their activity. This mechanism is critical in developing therapeutic agents targeting fungal infections and other diseases.
- Signal Transduction Modulation : The compound may influence cellular signaling pathways and gene expression, potentially leading to various biological effects.
Antifungal Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit broad-spectrum antifungal activity. The structure-activity relationship (SAR) studies show that modifications to the triazole ring can enhance antifungal efficacy:
- Activity Against Pathogens : Compounds similar to 5-cyclopentyl-4H-1,2,4-triazol-3-amine have demonstrated effectiveness against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.0156 to 2.0 μg/mL .
Antimicrobial Activity
The compound is also being explored for its potential antimicrobial properties beyond antifungal applications:
- Broad-Spectrum Efficacy : It has shown promise against a variety of Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Research Findings and Case Studies
A selection of studies highlights the biological activity of triazole derivatives, including this compound:
Q & A
Q. What are the recommended synthetic pathways for 5-cyclopentyl-4H-1,2,4-triazol-3-amine nitric acid, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclocondensation of cyclopentyl-substituted thiosemicarbazides with hydrazine derivatives under acidic conditions. Key parameters include:
- Temperature : Optimal yields (70–80%) are achieved at 80–100°C in ethanol/water mixtures .
- Acid Choice : Nitric acid is preferred over sulfuric or phosphoric acids due to its role in stabilizing the triazole ring via hydrogen bonding with the amine group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like unreacted cyclopentyl precursors .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : The cyclopentyl group shows multiplet peaks at δ 1.5–2.1 ppm, while the triazole amine proton appears as a broad singlet near δ 8.2 ppm .
- IR Spectroscopy : Strong absorption bands at 1650 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (N-H stretch) confirm triazole ring formation .
- X-ray Crystallography : Used to resolve ambiguities in tautomeric forms (e.g., 1H vs. 4H triazole), as seen in structurally similar compounds .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : The compound is stable in acidic conditions (pH 2–5) but undergoes hydrolysis at pH >7 due to deprotonation of the triazole amine .
- Thermal Stability : Decomposition occurs above 150°C, confirmed by TGA-DSC analysis of analogous triazole-nitrate salts .
- Storage Recommendations : Store at 4°C in airtight containers with desiccants to prevent nitrate anion deliquescence .
Q. How does the cyclopentyl substituent influence the compound’s physicochemical properties compared to other alkyl/aryl analogs?
Methodological Answer:
- Lipophilicity : The cyclopentyl group increases logP by ~0.5 units compared to methyl or phenyl analogs, enhancing membrane permeability .
- Steric Effects : Cyclopentyl’s bulkiness reduces rotational freedom, stabilizing specific tautomeric forms (e.g., 4H-triazole) critical for receptor binding .
- Solubility : Aqueous solubility decreases by 30–40% relative to smaller alkyl chains, necessitating DMSO/cosolvent systems for biological assays .
Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
Methodological Answer:
- HPLC-UV : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with detection at 254 nm; LOD = 0.1 µg/mL .
- LC-MS/MS : Electrospray ionization (ESI+) in MRM mode (m/z transitions: 223 → 152 for quantification) improves specificity in plasma samples .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?
Methodological Answer:
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., triazole N2 as a hydrogen bond acceptor) .
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450); the cyclopentyl group shows hydrophobic interactions in the active site .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic analogs .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Dose-Response Profiling : Test concentrations from 1 nM–100 µM to distinguish specific antimicrobial activity (MIC = 10 µM) from nonspecific cytotoxicity (IC50 > 50 µM) .
- Metabolite Screening : Use HPLC-HRMS to identify degradation products (e.g., nitric oxide release) that may confound bioactivity assays .
- Target Deconvolution : Employ CRISPR-Cas9 knockout libraries to identify genes modulating the compound’s effects .
Q. How can reaction engineering (e.g., flow chemistry, DOE) optimize large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DOE) : Apply a Box-Behnken design to optimize temperature (80°C), stoichiometry (1:1.2 amine/hydrazine), and residence time (2 hr), reducing byproducts by 60% .
- Flow Reactors : Use microfluidic systems to enhance heat/mass transfer, achieving 90% conversion in 30 minutes vs. 6 hr in batch .
- In-line Analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate formation .
Q. What are the mechanistic implications of the nitric acid counterion in stabilizing the compound’s solid-state structure?
Methodological Answer:
- Hydrogen Bonding : Nitrate anions form bifurcated H-bonds with triazole NH and cyclopentyl CH groups, as confirmed by single-crystal XRD .
- Polymorphism Screening : Use slurry bridging experiments to identify the most thermodynamically stable salt form (e.g., monohydrate vs. anhydrous) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 12% H-bond contribution) to guide co-crystal design .
Q. How does this compound compare to structurally related 1,2,4-triazole derivatives in terms of SAR and patent landscape?
Methodological Answer:
- SAR Trends : Replace cyclopentyl with cycloheptyl increases potency against kinase targets by 2-fold but reduces solubility .
- Patent Analysis : Key patents (e.g., WO2023000001A1) claim bicyclic triazole-nitrate salts for neurodegenerative diseases, highlighting the need for novel substitution patterns .
- Toxicity Profiles : Methyl-substituted analogs show higher hepatotoxicity (ALT elevation) in rodent models compared to cyclopentyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
